4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro-
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Overview
Description
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- is a chemical compound with the molecular formula C10H13Cl It is known for its unique structure, which includes a chlorine atom and a hexahydro-indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- typically involves the reaction of cyclopentadiene with chlorinated compounds under specific conditions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a chlorinated dienophile to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- involves its interaction with molecular targets and pathways. The chlorine atom and the hexahydro-indene structure play crucial roles in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has multiple chlorine atoms and exhibits different reactivity and applications.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-: Known for its extensive chlorination, it is used in different industrial applications.
Uniqueness
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- is unique due to its specific chlorination pattern and hexahydro-indene structure
Properties
CAS No. |
2677-29-4 |
---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
9-chlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
InChI Key |
BVIVIHDQFQUFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)Cl |
Origin of Product |
United States |
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